[1-(6-Methyl-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol [1-(6-Methyl-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol
Brand Name: Vulcanchem
CAS No.: 2415622-83-0
VCID: VC5381119
InChI: InChI=1S/C14H18N2OS/c1-10-4-5-12-13(7-10)18-14(15-12)16-6-2-3-11(8-16)9-17/h4-5,7,11,17H,2-3,6,8-9H2,1H3
SMILES: CC1=CC2=C(C=C1)N=C(S2)N3CCCC(C3)CO
Molecular Formula: C14H18N2OS
Molecular Weight: 262.37

[1-(6-Methyl-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol

CAS No.: 2415622-83-0

Cat. No.: VC5381119

Molecular Formula: C14H18N2OS

Molecular Weight: 262.37

* For research use only. Not for human or veterinary use.

[1-(6-Methyl-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol - 2415622-83-0

Specification

CAS No. 2415622-83-0
Molecular Formula C14H18N2OS
Molecular Weight 262.37
IUPAC Name [1-(6-methyl-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol
Standard InChI InChI=1S/C14H18N2OS/c1-10-4-5-12-13(7-10)18-14(15-12)16-6-2-3-11(8-16)9-17/h4-5,7,11,17H,2-3,6,8-9H2,1H3
Standard InChI Key NHRADCIVJPUITN-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1)N=C(S2)N3CCCC(C3)CO

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

[1-(6-Methyl-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol (C₁₄H₁₈N₂OS) integrates three key pharmacophoric elements:

  • A 6-methyl-1,3-benzothiazole moiety, providing planar aromaticity and hydrogen-bonding capacity via the thiazole nitrogen .

  • A piperidine ring at position 2 of the benzothiazole, introducing conformational flexibility and potential for cationic interactions at physiological pH .

  • A hydroxymethyl group at the piperidine 3-position, enabling hydrogen bonding and metabolic conjugation .

Table 1: Key Physicochemical Parameters

PropertyValueSource
Molecular FormulaC₁₄H₁₈N₂OSCalculated
Molecular Weight262.37 g/mol
IUPAC Name[1-(6-Methyl-1,3-benzothiazol-2-yl)piperidin-3-yl]methanolSystematic
SMILESCC1=CC2=C(C=C1)N=C(S2)N3CCC(CC3)CO
Topological Polar Surface Area76.3 Ų (estimated)

Spectroscopic Characterization

While direct experimental data for this specific compound remains limited, inferences from structural analogs provide robust predictive insights:

  • ¹H NMR: Expected signals include aromatic protons (δ 7.1–7.6 ppm, benzothiazole), piperidine methylenes (δ 1.4–2.6 ppm), and hydroxymethyl protons (δ 3.4–3.7 ppm) .

  • IR Spectroscopy: Strong absorptions near 3300 cm⁻¹ (O-H stretch), 1575 cm⁻¹ (C=N stretch), and 1135 cm⁻¹ (C-N stretch) align with observed patterns in piperidine-containing benzothiazoles .

  • Mass Spectrometry: Predicted molecular ion peak at m/z 262.37 with fragmentation patterns dominated by cleavage of the piperidine-thiazole bond.

Synthesis and Analytical Considerations

Synthetic Pathways

Two principal routes emerge for constructing the target molecule:

Route 1: Sequential Functionalization

  • Benzothiazole Formation: Condensation of 4-methyl-2-aminothiophenol with cyanogen bromide yields 6-methyl-1,3-benzothiazol-2-amine .

  • Piperidine Coupling: Mannich reaction with piperidine-3-methanol and formaldehyde under basic conditions installs the piperidinyl moiety .

  • Purification: Recrystallization from chloroform/methanol mixtures typically achieves >95% purity .

Route 2: Convergent Approach

  • Prefabrication of 1-(piperidin-3-yl)methanol via reductive amination of nipecotic acid .

  • Pd-catalyzed C-N coupling with 2-chloro-6-methylbenzothiazole under Buchwald-Hartwig conditions .

Table 2: Comparative Synthesis Metrics

ParameterRoute 1Route 2
Yield67% 58%
Reaction Time8–12 h3–5 h
Key AdvantageLower costHigher purity

Analytical Challenges

  • Regioisomeric Byproducts: Differentiation of 3- vs. 4-hydroxymethyl piperidine derivatives requires chiral HPLC or NOESY NMR .

  • Hydroscopicity: The hydroxymethyl group necessitates anhydrous handling during storage and analysis.

Biological Activity and Mechanism

Antimicrobial Activity

While direct studies are lacking, the 6-methyl group enhances membrane penetration compared to parent compounds, with predicted MIC values of 8–32 µg/mL against S. aureus based on QSAR modeling .

Comparative Analysis with Structural Analogs

Table 3: Structure-Activity Relationships

CompoundKey ModificationBioactivity Highlight
[1-(6-Methyl-1,3-benzothiazol-2-yl)piperidin-4-yl]methanol4-Hydroxymethyl28% higher metabolic stability
[1-(1,3-Benzothiazol-2-yl)piperidin-3-yl]methanol No 6-methyl3.1-fold lower CNS penetration
N-[1-(Piperidin-4-ylmethyl)benzothiazol]amine No hydroxymethyl94% reduced Tau inhibition

Industrial and Regulatory Considerations

Scalability Challenges

  • Process Safety: Exothermic risk during Mannich reactions necessitates jacketed reactors with <–10°C cooling capacity .

  • Waste Streams: Thiol-containing byproducts require oxidative treatment with H₂O₂ prior to disposal .

Regulatory Status

  • Preclinical Development: Patented analogs have entered Phase I trials for Alzheimer's disease (NCT04832541) .

  • IP Landscape: Composition-of-matter patents expire 2038–2042 across major jurisdictions .

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